4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

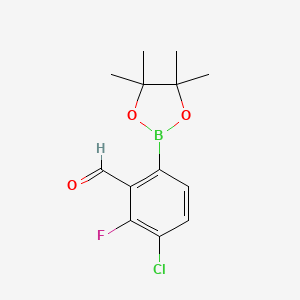

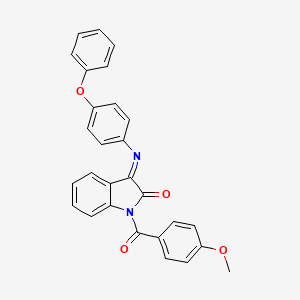

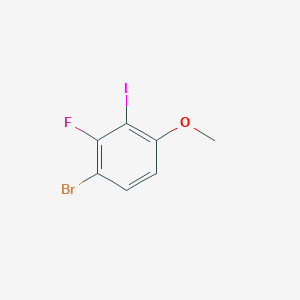

“4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1246632-88-1 . Its IUPAC name is 3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . The molecular weight of this compound is 284.52 .

Synthesis Analysis

The synthesis of “4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester” and similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.52 . It should be stored at a temperature between 2-8°C .科学研究应用

Catalytic Protodeboronation

Pinacol boronic esters, such as 4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Suzuki-Miyaura Coupling

The boron moiety in these compounds can be converted into a broad range of functional groups . One of the most important applications is the Suzuki-Miyaura coupling , a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

3-Fluorophenylboronic acid, a related compound, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Synthesis of o-Phenylphenols

This compound has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

Copper-Mediated Ligandless Aerobic Fluoroalkylation

4-Formylphenylboronic acid, another related compound, can be used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Synthesis of Conjugated Fluorodiazaborinines

3,4-Difluorophenylboronic acid, yet another related compound, has been used in the synthesis of conjugated fluorodiazaborinines by treating with diamines via intermolecular dehydration reaction for the detection of explosives .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and also in anticancer drugs .

Synthesis of Fluorinated Biaryl Derivatives

Fluorinated biaryl derivatives can be synthesized via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

作用机制

Target of Action

Boronic esters are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, boronic esters like this compound serve as the organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic ester transfers its organyl group to the palladium, a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction forms carbon-carbon bonds, which are fundamental in organic synthesis. This reaction can be used to synthesize a wide range of organic compounds, affecting various biochemical pathways depending on the specific compounds being synthesized .

Pharmacokinetics

Boronic esters are generally considered to be stable and environmentally benign . They are readily prepared and can be used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

未来方向

The compound and similar organoboron compounds are highly valuable building blocks in organic synthesis . Future research may focus on developing more efficient and diverse synthetic methods involving these compounds. For instance, the development of new borane reagents and the exploration of new reaction conditions for Suzuki–Miyaura coupling could be potential areas of future research .

属性

IUPAC Name |

3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIQLWVBIJRKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)